molecular formula C18H20N4O3 B389530 6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B389530
M. Wt: 340.4g/mol
InChI Key: KIYGYXUZXZJQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

The synthesis of 6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable hydrazine derivative to form an intermediate hydrazone. This intermediate can then undergo cyclization with an isopropyl-substituted acetoacetate in the presence of a base to form the pyrazole ring . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can be compared with other similar pyrazole derivatives:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from other similar compounds .

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4g/mol

IUPAC Name

6-amino-4-(3,4-dimethoxyphenyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O3/c1-9(2)16-15-14(10-5-6-12(23-3)13(7-10)24-4)11(8-19)17(20)25-18(15)22-21-16/h5-7,9,14H,20H2,1-4H3,(H,21,22)

InChI Key

KIYGYXUZXZJQGS-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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